Mexazolam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-chloro-11b-(2-chlorophenyl)-3-methyl-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-11-10-24-18(13-4-2-3-5-15(13)20)14-8-12(19)6-7-16(14)21-17(23)9-22(11)18/h2-8,11H,9-10H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUCDXCTICZJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057715 | |
| Record name | Mexazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31868-18-5 | |
| Record name | Mexazolam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31868-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mexazolam [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031868185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mexazolam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15489 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mexazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEXAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5969B6237 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacodynamics of Mexazolam
Elucidation of Mexazolam's Primary Mechanism of Action
The core mechanism by which this compound functions involves its interaction with the principal inhibitory neurotransmitter system in the brain, GABA. patsnap.compatsnap.comontosight.ai This interaction leads to increased neuronal inhibition, which is the basis for its pharmacological properties. patsnap.compatsnap.com
Interaction with Gamma-Aminobutyric Acid (GABA) Neurotransmitter System
GABA is the brain's primary inhibitory neurotransmitter, crucial for regulating neuronal excitability. patsnap.com this compound enhances the effect of GABA, thereby increasing neuronal inhibition throughout the nervous system. patsnap.com This potentiation of GABAergic neurotransmission is central to this compound's mechanism of action. patsnap.com
Binding Characteristics at the GABA-A Receptor Complex
This compound exerts its effects by binding to a specific site on the GABA-A receptor complex. patsnap.com This site is known as the benzodiazepine (B76468) binding site, located at the interface between the alpha (α) and gamma (γ) subunits of the receptor. drugbank.com The GABA-A receptor is a ligand-gated chloride ion channel. patsnap.com When GABA binds to its site on the receptor, it causes the channel to open, allowing chloride ions to flow into the neuron. patsnap.com This influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus reducing nerve transmission. patsnap.comdrugbank.com
When this compound binds to the benzodiazepine site, it acts as a positive allosteric modulator. drugbank.comdroracle.ai This means it does not directly activate the channel but enhances the effect of GABA when GABA is bound to the receptor. google.com Specifically, the binding of this compound increases the affinity of the GABA-A receptor for GABA. patsnap.comdroracle.ai This results in a more significant influx of chloride ions when GABA is present, amplifying the inhibitory signal. patsnap.com
Modulation of Ligand-Gated Chloride Ion Channels
The GABA-A receptor is a pentameric (comprising five subunits) ligand-gated chloride ion channel that surrounds a central pore. drugbank.comdrugbank.com Its activation by GABA leads to the selective flow of chloride anions across the cell membrane down their electrochemical gradient. drugbank.com this compound, by binding to the benzodiazepine site, modulates the activity of this chloride channel. patsnap.comdrugbank.com This modulation primarily involves increasing the frequency of chloride ion channel opening when GABA is bound, leading to enhanced inhibitory postsynaptic currents. droracle.aimdpi.comnih.gov This increased chloride influx hyperpolarizes the neuron, reducing its excitability. patsnap.comdroracle.ai
Subunit-Specific GABA-A Receptor Potentiation by this compound and its Metabolites
GABA-A receptors are diverse, composed of different combinations of subunits (including α, β, γ, δ, ε, π, and ρ). drugbank.comdrugbank.com The specific subunit composition of a GABA-A receptor determines its pharmacological properties and location within the nervous system. drugbank.comresearchgate.net Benzodiazepines typically require the presence of both an α and a γ subunit for binding and modulation. wikipedia.org
Research has indicated that the effects of benzodiazepines can vary depending on the specific alpha subunits present in the GABA-A receptor complex. droracle.airesearchgate.netnih.gov For instance, receptors containing α1 subunits are often associated with sedative and hypnotic effects, while those containing α2 and/or α3 subunits are more strongly linked to anxiolytic properties. droracle.airesearchgate.netnih.gov
Studies evaluating chlornordiazepam, a major active metabolite of this compound, have provided insights into its subunit-specific potentiation. researchgate.netnih.govup.pt Whole-cell patch-clamp data have shown that chlornordiazepam potentiated the amplitude of currents evoked by GABA in receptors containing α2 and α3 subunits. researchgate.netnih.govpatsnap.com In contrast, it did not significantly alter the current amplitude in receptors containing α1 subunits. researchgate.netnih.govpatsnap.com However, an increase in the current decay time was observed, particularly in GABA-A receptors containing α1 subunits. researchgate.netnih.govpatsnap.com This differential effect on α2/α3 versus α1 subunit-containing receptors suggests a degree of subunit selectivity. researchgate.netnih.gov
This "pharmacodynamic fingerprint," where the active metabolite preferentially potentiates α2 and α3 containing receptors over α1 containing receptors in terms of current amplitude, is thought to correlate better with an anxiolytic profile and potentially fewer sedative effects compared to other benzodiazepines like alprazolam, bromazepam, and zolpidem, which have shown increased currents associated with α1 subunit-containing receptors. researchgate.netnih.govup.ptpatsnap.com
Differential Potentiation of Alpha (α) Subunit-Containing Receptors
Detailed research findings highlight the differential impact of this compound's active metabolite, chlornordiazepam, on GABA-A receptors based on their alpha subunit composition. Potentiation of GABA-evoked current amplitude by chlornordiazepam was observed in receptors containing α2 and α3 subunits. researchgate.netnih.govpatsnap.com Conversely, the current amplitude in receptors containing the α1 subunit was not significantly changed by chlornordiazepam. researchgate.netnih.govpatsnap.com This suggests a preference for modulating receptors involved in anxiety-related phenomena (α2 and α3) over those primarily associated with sleep regulation (α1) in terms of peak current amplitude potentiation. researchgate.netnih.gov
Implications for Anxiolytic and Sedative Profiles
The observed subunit selectivity of this compound's active metabolite, particularly its preferential potentiation of α2 and α3 subunit-containing GABA-A receptors, has significant implications for its clinical profile, specifically regarding its anxiolytic and sedative effects. droracle.airesearchgate.netnih.gov The association of α2 and α3 subunits with anxiety phenomena and α1 subunits with sleep regulation suggests that a compound preferentially modulating α2/α3 receptors would exhibit stronger anxiolytic effects with potentially less pronounced sedation compared to compounds that strongly potentiate α1 receptors. droracle.airesearchgate.netnih.gov This differential activity contributes to the understanding of why this compound, through its metabolite, may present a pharmacodynamic profile that favors anxiolysis. researchgate.netnih.govup.ptpatsnap.com
Interactive Data Table: Potentiation Effects of Chlornordiazepam on GABA-A Receptor Subtypes
| GABA-A Receptor Subunit Composition | Potentiation of GABA-Evoked Current Amplitude by Chlornordiazepam | Change in Current Decay Time by Chlornordiazepam | Associated Clinical Effect (General Benzodiazepine Profile) |
| α1-containing | No significant change | Increased, particularly in α1-containing receptors researchgate.netnih.govpatsnap.com | Sedation, Hypnosis researchgate.netnih.gov |
| α2-containing | Potentiated researchgate.netnih.govpatsnap.com | Not specified in detail for amplitude potentiation researchgate.netnih.govpatsnap.com | Anxiolysis droracle.airesearchgate.netnih.gov |
| α3-containing | Potentiated researchgate.netnih.govpatsnap.com | Not specified in detail for amplitude potentiation researchgate.netnih.govpatsnap.com | Anxiolysis droracle.airesearchgate.netnih.gov |
Interactive Data Table: Comparison of Chlornordiazepam with Other Benzodiazepines on α1 Subunits
| Compound | Effect on GABA-Evoked Currents Associated with α1-containing GABA-A Receptors |
| Chlornordiazepam | No significant change in amplitude, increased decay time researchgate.netnih.govpatsnap.com |
| Alprazolam | Increased currents researchgate.netnih.govpatsnap.com |
| Bromazepam | Increased currents researchgate.netnih.govpatsnap.com |
| Zolpidem | Increased currents researchgate.netnih.govpatsnap.com |
Comparative Pharmacodynamic Analyses with Other Benzodiazepines (e.g., Diazepam, Cloxazolam, Alprazolam, Bromazepam, Zolpidem)
Comparative pharmacodynamic studies have investigated the interaction of this compound and its active metabolites with different subtypes of the GABA-A receptor, which are composed of various combinations of subunits (e.g., alpha (α), beta (β), gamma (γ)). Different subunit compositions are associated with distinct pharmacological profiles. For instance, GABA-A receptors containing α1 subunits are primarily linked to sedative and hypnotic effects, while those containing α2 and/or α3 subunits are more associated with anxiolytic properties nih.govresearchgate.netpatsnap.comdroracle.airesearchgate.netresearchgate.net.
Research indicates that chlornordiazepam, the main active metabolite of this compound, exhibits a distinct pharmacodynamic profile compared to several other commonly used benzodiazepines and Zolpidem, a non-benzodiazepine hypnotic that also acts on the benzodiazepine site of the GABA-A receptor nih.govresearchgate.netpatsnap.com. Studies utilizing whole-cell patch-clamp techniques have shown that chlornordiazepam potentiates GABA-evoked current amplitude in GABA-A receptors containing α2 and α3 subunits. Crucially, it does so without significantly altering the current amplitude in receptors containing the α1 subunit nih.govresearchgate.netpatsnap.com.
In contrast, comparative analyses have revealed that other anxiolytic agents, including alprazolam, bromazepam, and zolpidem, increase currents associated with GABA-A receptors containing the α1 subunit nih.govresearchgate.netpatsnap.com. This differential selectivity suggests a potential molecular basis for observed differences in clinical effects, particularly regarding the balance between anxiolytic and sedative properties. The preferential potentiation of α2- and α3-containing receptors by chlornordiazepam, with minimal effect on α1-containing receptors, is hypothesized to contribute to an anxiolytic profile with fewer sedative effects compared to compounds that significantly modulate α1 subunits nih.govresearchgate.netpatsnap.comresearchgate.netresearchgate.net.
Preclinical studies have also provided comparative insights into the pharmacodynamic effects of this compound. These studies suggest that this compound may have a more potent antianxiety effect compared to cloxazolam and diazepam, while inducing less muscular relaxation, sedation, and ataxia medscape.comresearchgate.netnih.gov. Clinical comparisons have indicated that this compound is more effective than bromazepam and at least as effective as alprazolam in reducing anxiety symptoms researchgate.netnih.gov. One study comparing this compound and alprazolam found no statistically significant differences in their anxiolytic effect researchgate.netresearchgate.net.
The distinct GABA-A receptor subunit selectivity profile of this compound's main metabolite, particularly its activity at α2 and α3 subunits and reduced activity at α1 subunits, represents a key aspect of its molecular pharmacodynamics and differentiates it from some other drugs targeting the benzodiazepine site.
Comparative GABA-A Receptor Subunit Modulation
| Compound | Modulation of α1-containing GABA-A Receptors | Modulation of α2/α3-containing GABA-A Receptors | Primary Association | Source(s) |
| Chlornordiazepam | Minimal change in current amplitude | Potentiation of current amplitude | Anxiolytic effects, fewer sedative effects suggested | nih.govresearchgate.netpatsnap.com |
| Alprazolam | Increased currents | Not explicitly detailed in provided sources | Anxiolytic effects, associated with sedation | nih.govresearchgate.netpatsnap.com |
| Bromazepam | Increased currents | Not explicitly detailed in provided sources | Anxiolytic effects, associated with sedation | nih.govresearchgate.netpatsnap.com |
| Zolpidem | Increased currents (α1-preferring) | Less significant or different modulation | Hypnotic/sedative effects | nih.govresearchgate.netpatsnap.comresearchgate.netfrontiersin.org |
| Diazepam | Modulates α1, α2, α3, and α5 containing receptors | Modulates α1, α2, α3, and α5 containing receptors | Broad effects (anxiolytic, sedative, muscle relaxant, anticonvulsant) | nih.govdrugbank.com |
| Cloxazolam | Not explicitly detailed in provided sources | Not explicitly detailed in provided sources | Similar anxiolytic properties to diazepam suggested | medscape.comresearchgate.netnih.gov |
Detailed Research Findings:
Electrophysiological studies, such as those using whole-cell patch-clamp techniques, have been instrumental in elucidating the subunit selectivity of this compound's active metabolite, chlornordiazepam. These studies directly measure the impact of the compound on GABA-evoked chloride currents in cells expressing specific combinations of GABA-A receptor subunits nih.govresearchgate.netpatsnap.com. The finding that chlornordiazepam selectively potentiates currents in α2- and α3-containing receptors, which are prevalent in brain regions associated with anxiety, supports the clinical observation of this compound's anxiolytic efficacy nih.govresearchgate.netpatsnap.comresearchgate.net. The lack of significant potentiation of α1-containing receptors, which are linked to sedation, aligns with reports suggesting a lower incidence of sedative side effects with this compound compared to some other benzodiazepines medscape.comresearchgate.netresearchgate.netnih.gov.
Comparative preclinical studies evaluating behavioral endpoints such as conflict behavior and lever-pressing tests (measures of antianxiety effect) have indicated that this compound is more effective than diazepam and cloxazolam in these models nih.gov. These studies also reported reduced muscle relaxation, sedation, and ataxia with this compound compared to diazepam and cloxazolam medscape.comresearchgate.netnih.gov.
Pharmacokinetic Profile and Metabolite Research of Mexazolam
Biotransformation Pathways and Active Metabolite Generation
After oral administration, the unaltered mexazolam is generally not detected in the bloodstream; instead, its active metabolites, chloronordiazepam (CND) and chloroxazepam (COX), are found. nih.govmedscape.com this compound is thought to be hydroxylated and conjugated in the liver through different metabolic pathways. nih.gov These pathways lead to the formation of both active and inactive metabolites. nih.gov
Chloronordiazepam (CND) Formation and Significance
Chloronordiazepam (also known as chlordesmethyldiazepam or delorazepam) is identified as a principal active metabolite of this compound. wikipedia.orgwikipedia.org CND is formed through the metabolism of this compound. nih.govechemi.comdrugbank.commolaid.com Studies suggest that CND has a "pharmacodynamic fingerprint" that may correlate with an anxiolytic profile and potentially fewer sedative effects compared to some other benzodiazepines. researchgate.netpatsnap.com The time to peak plasma concentration for CND is typically between 1 and 2 hours after a single oral dose of this compound. nih.govechemi.commedscape.comguidechem.com
Distribution and Plasma Protein Binding Characteristics of Active Metabolites
Both chloronordiazepam (CND) and chloroxazepam (COX) exhibit high plasma protein binding, with binding exceeding 90%. nih.govechemi.comdrugbank.commedscape.comresearchgate.net This high level of protein binding influences their distribution within the body.
Elimination Pathways and Excretion Mechanisms (e.g., Biliary vs. Renal)
This compound is primarily eliminated through biliary excretion and in the feces. nih.govechemi.comdrugbank.comresearchgate.netguidechem.com A smaller proportion, less than 10% of an oral dose, is eliminated as metabolites in the urine. nih.govnih.govechemi.comdrugbank.comresearchgate.netguidechem.com Chloroxazepam represents a significant portion, over 50%, of the total excreted metabolites. nih.govnih.govechemi.comdrugbank.comresearchgate.netguidechem.com
Enzymatic Metabolism and Cytochrome P450 Involvement
The metabolism of this compound involves enzymatic processes, particularly those mediated by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgiiab.mekoreascience.kracetherapeutics.comresearchgate.netpatsnap.comvu.lt
Role of CYP3A4 Pathway in this compound Metabolism
Research indicates that this compound is metabolized via the CYP3A4 pathway. wikipedia.orgiiab.meguidechem.comacetherapeutics.comresearchgate.net Studies using cDNA-expressed human CYP3A4 have confirmed its role in the metabolism of this compound, specifically in the formation of a key metabolite. koreascience.kr Certain substances, such as HMG-CoA reductase inhibitors like simvastatin (B1681759), atorvastatin, and others (but not pravastatin), have been shown to inhibit the metabolism of this compound, suggesting the involvement of CYP3A4. wikipedia.orgiiab.meguidechem.comacetherapeutics.comresearchgate.net Conversely, drugs that induce CYP3A4 may reduce this compound's efficacy by increasing its metabolism. patsnap.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 4177 |
| Chloronordiazepam | 17925 |
| Chloroxazepam | 3958 |
Pharmacokinetic Data Summary
| Parameter | Value | Source Index |
| CND Time to Peak Plasma (Tmax) | 1-2 hours (after single oral dose) | nih.govechemi.commedscape.comguidechem.com |
| This compound Half-life (first) | 1.4 hours | nih.govechemi.comdrugbank.commedscape.comresearchgate.netguidechem.com |
| This compound Half-life (second) | 76 hours | nih.govechemi.comdrugbank.commedscape.comresearchgate.netguidechem.com |
| CND Plasma Protein Binding | >90% | nih.govechemi.comdrugbank.commedscape.comresearchgate.net |
| COX Plasma Protein Binding | >90% | nih.govechemi.comdrugbank.commedscape.comresearchgate.net |
| Urinary Excretion of Metabolites | <10% of oral dose | nih.govnih.govechemi.comdrugbank.comresearchgate.netguidechem.com |
| COX as % of Total Metabolites | >50% | nih.govnih.govechemi.comdrugbank.comresearchgate.netguidechem.com |
Inhibition of Metabolism by HMG-CoA Reductase Inhibitors
This compound undergoes metabolism primarily via the CYP3A4 enzymatic pathway. wikipedia.orgwikidata.orgmims.comnih.govnih.govnih.gov Research has demonstrated that the metabolism of this compound can be inhibited by several 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins. wikipedia.orgwikidata.orgmims.comnih.govnih.govnih.govguidetoimmunopharmacology.org
Specific HMG-CoA reductase inhibitors that have been shown to inhibit this compound metabolism include simvastatin, simvastatin acid, lovastatin, fluvastatin, atorvastatin, and cerivastatin. wikipedia.orgwikidata.orgmims.comnih.govnih.govnih.govguidetoimmunopharmacology.org In contrast, pravastatin (B1207561) has been found not to inhibit the metabolism of this compound. wikipedia.orgwikidata.orgmims.comnih.govnih.govnih.govguidetoimmunopharmacology.org
In vitro studies utilizing human liver microsomes have investigated the effects of various HMG-CoA reductase inhibitors on the CYP3A4-dependent oxidation of this compound. guidetoimmunopharmacology.orgnih.govdntb.gov.ua These studies indicated that the lactone forms of these inhibitors generally exhibited stronger inhibition of this compound oxidative metabolism compared to their corresponding acid forms. guidetoimmunopharmacology.org Furthermore, the degree of inhibition tended to correlate with the lipophilicity (logD(7.0) value) of the HMG-CoA reductase inhibitors, particularly among the lactone and acid forms. guidetoimmunopharmacology.org Pravastatin, specifically its acid form, which has a low logD(7.0) value, did not inhibit CYP3A4 activity in these studies. guidetoimmunopharmacology.org
Studies in rat liver microsomes have also explored the inhibition of this compound metabolism by HMG-CoA reductase inhibitors, revealing sex-dependent differences in inhibition potency and identifying CYP3A in female rats and CYP2C11 in male rats as the primary cytochrome P450 isozymes responsible for this compound metabolism. guidetoimmunopharmacology.org
Pharmacokinetic Modeling Approaches (e.g., Bi-compartmental Model)
The pharmacokinetics of this compound can be described using a bi-compartmental model. wikipedia.orgguidetopharmacology.orgfishersci.cawikipedia.orguni.lu This model is characterized by a biphasic plasma concentration curve. wikipedia.orgguidetopharmacology.orgfishersci.cawikipedia.org
Following oral administration, the unaltered this compound is typically not detected in the blood; instead, its active metabolites, chloronordiazepam and chloroxazepam, are observed. wikipedia.orgguidetopharmacology.org Chloronordiazepam, an active metabolite, reaches peak plasma concentration within 1-2 hours after a single oral dose of this compound. wikipedia.orgguidetopharmacology.orgwikipedia.orguni.luwikipedia.org
In the bi-compartmental model, this compound exhibits two distinct half-lives: a first half-life of approximately 1.4 hours and a second, longer half-life of around 76 hours. wikipedia.orgguidetopharmacology.orgfishersci.cawikipedia.orguni.lu Both active metabolites, chloronordiazepam and chloroxazepam, are extensively bound to plasma proteins, with binding exceeding 90%. wikipedia.orgguidetopharmacology.orgfishersci.cawikipedia.org The majority of the drug and its metabolites are eliminated from the body via bile, with less than 10% of an oral dose being eliminated as metabolites in urine. wikipedia.orgguidetopharmacology.orgfishersci.cawikipedia.orguni.lu Chloroxazepam constitutes a significant portion of the excreted metabolites, representing more than 50% of the total amount. wikipedia.orgfishersci.ca
Below is a table summarizing key pharmacokinetic parameters related to the bi-compartmental model:
| Parameter | Value(s) | Unit(s) | Source(s) |
| First Half-Life (Bi-compartmental) | 1.4 | hours | wikipedia.orgguidetopharmacology.orgfishersci.cawikipedia.orguni.lu |
| Second Half-Life (Bi-compartmental) | 76 | hours | wikipedia.orgguidetopharmacology.orgfishersci.cawikipedia.orguni.lu |
| Tmax of Chloronordiazepam | 1-2 | hours | wikipedia.orgguidetopharmacology.orgwikipedia.orguni.luwikipedia.org |
| Plasma Protein Binding (Metabolites) | >90 | % | wikipedia.orgguidetopharmacology.orgfishersci.cawikipedia.org |
| Urinary Excretion of Metabolites | <10 | % | wikipedia.orgguidetopharmacology.orgfishersci.cawikipedia.orguni.lu |
| Chloroxazepam in Excreted Metabolites | >50 | % | wikipedia.orgfishersci.ca |
Preclinical Efficacy and Safety Investigations of Mexazolam
Anxiolytic Efficacy in Animal Models
The anxiolytic efficacy of mexazolam has been assessed in animal models designed to mimic aspects of anxiety. These models often involve inducing a conflict in the animal's behavior.
Conflict Behavior and Lever-Pressing Paradigms
Conflict behavior and lever-pressing tests are preclinical paradigms used to measure antianxiety effects. In these tests, animals are typically trained to perform an action, such as pressing a lever, for a reward, like food or water. A conflict is introduced by associating the rewarded behavior with an aversive stimulus, such as an electric shock. jddtonline.info Anxiolytic drugs are expected to increase the rate of the punished behavior, indicating a reduction in anxiety or fear. jddtonline.info Preclinical studies have shown that this compound is effective in improving performance in conflict behavior or lever-pressing tests. nih.govresearchgate.net
Comparative Efficacy with Reference Benzodiazepines (e.g., Diazepam, Cloxazolam)
Comparisons have been made between the anxiolytic efficacy of this compound and other reference benzodiazepines, including diazepam and cloxazolam. Preclinical studies have indicated that this compound is 2–3 times more effective than diazepam and cloxazolam in improving performance in conflict behavior or lever-pressing tests, which are considered measures of antianxiety effect. nih.govresearchgate.net Furthermore, preclinical results suggest that this compound possesses a more potent antianxiety effect compared to cloxazolam and diazepam. nih.govresearchgate.net
Anticonvulsant Activity in Preclinical Models (e.g., Megimide-Induced Convulsions)
This compound has also been evaluated for its anticonvulsant activity in preclinical models. One such model involves the use of megimide (bemegride), a central nervous system stimulant known to induce convulsions in experimental animals. wikipedia.orgctdbase.org Studies have demonstrated that this compound is capable of inhibiting megimide-induced convulsions in mice. nih.govresearchgate.net
Neurophysiological Impact Studies in Animal Models
Investigations into the neurophysiological impact of this compound in animal models have been conducted to understand its effects on brain activity.
Electrophysiological Effects on Specific Brain Regions (e.g., Amygdaloid Nucleus, Cerebral Marginal Gyrus)
Electrophysiological tests in animal models, such as cats, have been used to examine the effects of this compound on specific brain regions. These studies have shown that this compound exhibits a stronger action compared to cloxazolam and diazepam in the cerebral marginal gyrus, particularly in the amygdaloid nucleus. nih.govresearchgate.net The amygdaloid nucleus is a brain region that plays important roles in instinctive behavior and emotional activity. nih.govresearchgate.net
Preclinical Safety Assessments
Preclinical safety assessments are a crucial part of the evaluation of any new compound. These studies in animals aim to identify potential toxicities before human trials. Preclinical studies of this compound have indicated a broad safety profile and very low acute toxicity. researchgate.netnih.gov Studies in rats involving subacute or chronic administration of this compound showed no toxic reactions at dosages below 125 mg/kg. researchgate.net Teratogenicity and mutagenic tests conducted during preclinical development were negative. nih.govresearchgate.net Preclinical animal studies did not suggest any harmful effects of this compound during pregnancy. nih.govresearchgate.net
Here is a summary of comparative anxiolytic efficacy data from preclinical studies:
| Compound | Anxiolytic Efficacy (vs. Diazepam/Cloxazolam in Conflict/Lever-Pressing Tests) |
| This compound | 2–3 times more effective nih.govresearchgate.net |
| Diazepam | Reference |
| Cloxazolam | Reference |
Here is a summary of the effect on megimide-induced convulsions:
| Compound | Effect on Megimide-Induced Convulsions in Mice |
| This compound | Inhibited convulsions nih.govresearchgate.net |
Here is a summary of comparative neurophysiological effects:
| Compound | Action on Cerebral Marginal Gyrus and Amygdaloid Nucleus (Electrophysiological Tests in Cats) |
| This compound | Stronger action nih.govresearchgate.net |
| Diazepam | Reference |
| Cloxazolam | Reference |
Regrettably, a comprehensive search for detailed preclinical efficacy and safety investigations specifically focusing on the toxicity profiles (acute and subacute/chronic administration) and reproductive and developmental safety studies (teratogenicity and mutagenicity) of this compound in animals did not yield sufficient publicly available data to construct the detailed sections outlined in your request.
While general information about this compound as a benzodiazepine (B76468) derivative and its PubChem CID are available, specific research findings, data tables, and detailed discussions on its preclinical toxicology and reproductive safety as per sections 4.4.1 and 4.4.2 of your proposed outline were not found through the conducted searches.
Preclinical toxicity and reproductive/developmental studies often involve detailed animal testing data which may be contained within regulatory submissions or specialized databases not accessible through general web searches.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and content requirements based on the available search results.
Clinical Efficacy and Comparative Effectiveness Research of Mexazolam
Early Phase Clinical Trials on Anxiolytic Effects
Early phase I and II clinical trials of mexazolam reported a reduction in anxiety symptoms. These initial studies provided preliminary evidence of this compound's ability to alleviate anxiety with a low incidence of side effects. researchgate.netnih.govdrugbank.com
Multicenter and Phase-Specific Clinical Investigations (e.g., Phase III, Phase IV Studies)
Following initial findings, multicenter and later-phase clinical trials have further explored this compound's efficacy. A phase III, multicenter, double-blind, randomized study involving 165 patients with psychosomatic disorders or neurosis confirmed the antianxiety effect of this compound. This study reported final global improvement rates of 75.6% with this compound compared to 63.8% with oxazolam, suggesting this compound was more effective. researchgate.net A larger, multicenter, phase IV study also demonstrated that this compound (at doses of 2 or 3 mg/day) led to rapid improvements in Hamilton Anxiety Rating Scale (HAM-A) scores and significantly reduced the frequency and severity of numerous somatic anxiety symptoms in patients with anxiety disorders. researchgate.netnih.govdrugbank.comnih.gov This phase IV trial, conducted across nine Portuguese hospitals, enrolled 409 patients diagnosed with anxiety disorder according to DSM-III-R classification. researchgate.netup.pt The study, lasting 28 days with observations on days 0, 7, and 28, used the HAM-A, Clinical Global Impression (CGI), and Snaith & Zigmund anxiety and depression self-rating scale (SZS) to evaluate patient status. researchgate.net A 57% reduction in the HAM-A score was observed between days 0 and 28 in this study. researchgate.net
Efficacy in Specific Anxiety Disorders and Psychoneurotic Conditions
This compound is indicated for the management of anxiety with or without psychoneurotic conditions. researchgate.netnih.govdrugbank.comnih.govsmolecule.comresearchgate.net Clinical studies have documented its efficacy in patients with disorders associated with anxiety. researchgate.netnih.govdrugbank.comresearchgate.net Specifically, it has shown effectiveness in treating generalized anxiety disorder (GAD) and anxiety linked to psychosomatic disorders. smolecule.commedscape.com A multicenter, randomized, double-blind, parallel-group clinical trial in 60 outpatients with GAD demonstrated a statistically significant therapeutic effect for this compound versus placebo on HAM-A total and somatic scores after 1 week of treatment. medscape.com
Comparative Clinical Trials with Other Benzodiazepines
Controlled studies have directly compared this compound with other benzodiazepines to evaluate its relative effectiveness. researchgate.netnih.govdrugbank.com
Comparative Anxiolytic Effect against Bromazepam and Oxazolam
Comparative studies have indicated that this compound is more effective than bromazepam and oxazolam in reducing anxiety symptoms. researchgate.netnih.govdrugbank.comnih.gov A study comparing this compound with bromazepam concluded that this compound provided a superior anxiolytic effect. nih.govdntb.gov.ua The phase III study mentioned earlier also concluded that this compound appeared to be a more effective drug than oxazolam, based on global improvement rates. researchgate.net
Comparative Anxiolytic Effect against Alprazolam
Clinical evidence suggests that this compound is at least as effective as alprazolam in treating anxiety. researchgate.netnih.govdrugbank.comnih.govresearchgate.net A double-blind, randomized clinical trial comparing this compound and alprazolam in patients with generalized anxiety disorder showed that both treatments had a statistically significant anxiolytic effect. medscape.com While a higher absolute rate of responders was observed in the this compound group for both HAM-A and CGI assessments (80% vs 70% for HAM-A and 96.7% vs 86.7% for CGI), the differences between the groups were not statistically significant. researchgate.netmedscape.comresearchgate.net This study concluded that both this compound and alprazolam showed a significant anxiolytic effect in the treatment of GAD. medscape.com
Here is a summary of comparative efficacy findings:
| Comparison | This compound Efficacy Finding | Source |
| vs. Bromazepam | More effective | researchgate.netnih.govdrugbank.comnih.govdntb.gov.ua |
| vs. Oxazolam | More effective | researchgate.netnih.govdrugbank.comnih.gov |
| vs. Alprazolam | At least as effective; numerically higher responder rate in one study, but not statistically significant | researchgate.netnih.govdrugbank.comnih.govresearchgate.netresearchgate.netmedscape.comresearchgate.net |
Rapid Onset of Anxiolytic Action: Clinical Manifestations and Relevance
This compound is associated with a rapid onset of its anxiolytic effect. researchgate.netnih.govdrugbank.comnih.gov Significant reductions in anxiety scores have been observed within the first week of treatment. nih.govmedscape.com This short latency of anxiolytic effect is clinically relevant as it allows for rapid and consistent control of symptoms. nih.govmedscape.com In a study comparing this compound and alprazolam, the anxiolytic effect was evident as early as 1 week after initiating treatment for both drugs. medscape.com The rapid onset of action, typically within 30 minutes to an hour after ingestion, makes it suitable for managing acute anxiety episodes as well as chronic anxiety. smolecule.compatsnap.com
Assessment of Therapeutic Durability and Potential for Tolerance Development in Clinical Use
Studies investigating the therapeutic durability and potential for tolerance development with this compound have yielded varied results. Some research indicates that this compound is effective in alleviating anxiety symptoms in the short term. For instance, one trial observed efficacy at a one-week follow-up. medkoo.comcontaminantdb.catoxno.com.auwikipedia.org However, this same trial suggested that after three weeks of therapy, this compound's anxiolytic properties were no longer significantly different from placebo, potentially due to the development of benzodiazepine (B76468) tolerance. medkoo.comcontaminantdb.catoxno.com.au This highlights a potential limitation regarding the sustained efficacy of this compound in longer treatment periods.
Conversely, other studies have reported a more sustained effect. A larger, multicenter, phase IV study indicated that this compound rapidly improved Hamilton Anxiety Rating Scale (HAM-A) scores and reduced somatic anxiety symptoms over a 28-day period. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov This study observed significant reductions in mean HAM-A scores from baseline to Day 7 and further reductions at Day 28. nih.gov Similarly, a double-blind, randomized study comparing this compound and alprazolam in patients with generalized anxiety disorder (GAD) reported that this compound had a fast onset of action and a sustained effect throughout the trial, including tapering and treatment-free follow-up periods. nih.govmedscape.com This study noted significant anxiety control with this compound throughout the entire clinical trial, with a similar percentage of patients achieving a ≥50% reduction from baseline in the total HAM-A score compared to alprazolam. medscape.com
The potential for tolerance development with benzodiazepines, including this compound, is a recognized concern, particularly with long-term use. patsnap.commedscape.com While some studies on this compound have been relatively short-term (e.g., 3 weeks), the observation of reduced efficacy compared to placebo after this duration in one trial suggests that tolerance could be a factor. medscape.com It has been theorized that the development of tolerance to the anxiolytic effects of this compound could explain the lack of statistically significant effects after three weeks in some studies. medscape.com Studies with longer treatment durations are considered necessary to investigate this phenomenon in more detail. medscape.com
Despite the potential for tolerance to anxiolytic effects, some research suggests that tolerance to the psychomotor impairing effects of benzodiazepines, if present, may only be partial, even in long-term users of other benzodiazepines. medscape.com Studies specifically evaluating the psychomotor effects of this compound at clinically effective anxiolytic doses have shown it to be generally devoid of disruptive effects on psychomotor performance, which might contribute to better treatment compliance. researchgate.netresearchgate.netmedscape.comresearchgate.net The probability of adverse events like sedation or psychomotor impairment occurring with benzodiazepines is often higher after initial administrations, as a tolerance mechanism may develop. medscape.com
Data from clinical trials on the change in HAM-A scores over time can provide insight into therapeutic durability. The multicenter phase IV trial by Vieira Coelho and Garrett, for example, showed a sustained reduction in HAM-A scores over 28 days. nih.govresearchgate.net
Here is a representation of HAM-A score changes from a study over a 28-day period:
| Timepoint | Mean HAM-A Score (±SD) |
| Baseline | 28.1 ± 0.38 |
| Day 7 | 19.6 ± 0.39 |
| Day 28 | 12.1 ± 0.4 |
Another study comparing this compound and alprazolam over a short period (1 week treatment, followed by tapering) also indicated a sustained anxiolytic effect throughout the trial period. medscape.commedscape.com
| Treatment Group | HAM-A Score Decrease (Mean) | CGI-Disease Severity Reduction (Mean) |
| This compound | 16.28 (p < 0.0001) | 2.66 (p < 0.0001) |
| Alprazolam | 14.2 (p < 0.0001) | 2.44 (p < 0.0001) |
Note: Data derived from a comparative study. medscape.com
While these data suggest initial and short-term sustained efficacy, the potential for tolerance with longer-term use remains a subject requiring further investigation through extended clinical trials. medscape.com
Clinical Tolerability and Neurocognitive Impact of Mexazolam
Assessment of Psychomotor Performance
The assessment of psychomotor performance is crucial for evaluating the impact of benzodiazepines on daily activities, such as driving and operating machinery. Studies on mexazolam have employed specific methodologies to evaluate these effects.
Methodologies for Evaluating Psychomotor Function (e.g., Leeds Psychomotor Test Battery, Car-Driving Simulation)
Psychomotor performance in the context of this compound research has been evaluated using validated psychometric tests. A commonly utilized tool is the Leeds Psychomotor Test (LPT) Battery. nih.govmedscape.comresearchgate.netmedscape.com This battery typically includes assessments such as the critical flicker fusion (CFF) threshold, which evaluates visual information processing time and central nervous system integrative ability, and the choice reaction time (CRT), which measures psychomotor speed and can indicate a drug's sedative potential. nih.govmedscape.commedscape.com The CRT is further broken down into recognition reaction time (RRT), motor reaction time (MRT), and total reaction time (TRT). nih.govresearchgate.netmedscape.com
In addition to the LPT Battery, car-driving simulation (CDS) has been used as an exploratory method to assess the effects of this compound on driving performance. nih.govresearchgate.netmedscape.com Driving simulators allow for the evaluation of various parameters related to driving ability in a controlled environment, although their reliability can be influenced by factors such as training level. medscape.comswinburne.edu.audiva-portal.org
Comparative Analyses of Psychomotor Impairment with Other Benzodiazepines
Preclinical studies have suggested that while this compound's anxiolytic properties are similar to those of diazepam and cloxazepam, it may induce less sedation, ataxia, and muscular relaxation, potentially resulting in fewer negative effects on psychomotor performance compared to other benzodiazepines. nih.govmedscape.comresearchgate.net
While direct, large-scale comparative studies specifically focused on psychomotor impairment are limited, the available evidence suggests that this compound may have a more favorable profile in this regard compared to some other benzodiazepines like alprazolam and bromazepam, which have been associated with sedation and impaired psychomotor performance. researchgate.netresearchgate.netresearchgate.net Studies have indicated that this compound, at clinically effective anxiolytic doses, appears to be devoid of disruptive effects on psychomotor performance. nih.govmedscape.comresearchgate.net
Evaluation of Cognitive Function
Clinical evidence suggests that this compound does not appear to be associated with adverse effects on the cognitive performance of anxious patients. nih.govnih.govresearchgate.net Objective tests, such as the Negative Symptom Rating Scale (NSRS) B-cognition III x-Memory, have shown no impairment of cognitive function during this compound treatment. nih.gov Additionally, studies have indicated that this compound did not affect learning ability, with no significant differences observed when compared to placebo. nih.govmedscape.com
While benzodiazepine (B76468) use, particularly long-term, has been associated with impaired cognitive function, including forgetfulness and reduced attention, studies on this compound suggest a potential for fewer adverse effects on cognitive function and minimal interference with daily activities. nih.govmedscape.commedscape.com This is supported by the observed lack of significant psychomotor and cognitive performance impairment in clinical trials. nih.govmedscape.com
Safety Considerations in Special Populations
The use of this compound in specific populations, such as pregnant and lactating individuals, requires careful consideration due to potential risks.
Use in Pregnant and Lactating Individuals
Preclinical animal studies with this compound have reported negative results for teratogenicity and mutagenicity, and did not indicate harmful effects during pregnancy. nih.govresearchgate.net However, the safety of this compound in humans during pregnancy has not been established. nih.govresearchgate.net Benzodiazepines in general can rapidly cross the placenta and have been associated with potential risks to the fetus and newborn, including cleft lip and palate, preterm birth, low birth weight, and neonatal respiratory distress. americanaddictioncenters.org Symptoms of benzodiazepine toxicity, such as sedation, decreased muscle tone, and breathing problems, have been reported in newborns exposed during pregnancy. americanaddictioncenters.org Neonatal withdrawal symptoms have also been reported. americanaddictioncenters.org
Drug Interactions and Polypharmacy Considerations with Mexazolam
Pharmacokinetic Interactions
Pharmacokinetic interactions involve changes in the absorption, distribution, metabolism, or excretion of a drug. The liver cytochrome P450 (CYP) enzyme system plays a significant role in the metabolism of many drugs, including mexazolam.
Interactions with Cytochrome P450 Inhibitors (e.g., HMG-CoA Reductase Inhibitors)
This compound is primarily metabolized via the CYP3A4 pathway in the liver. iiab.mewikipedia.orgsmolecule.com Consequently, co-administration with inhibitors of CYP3A4 can affect this compound's metabolism.
Studies have investigated the effects of various CYP3A4 inhibitors on this compound metabolism in vitro. Notably, HMG-CoA reductase inhibitors, commonly known as statins, have been shown to inhibit the metabolism of this compound. iiab.mewikipedia.org Research using human liver microsomes indicated that several HMG-CoA reductase inhibitors, including simvastatin (B1681759), simvastatin acid, lovastatin, fluvastatin, atorvastatin, and cerivastatin, inhibited the oxidative metabolism of this compound. iiab.mewikipedia.orgnih.gov The degree of inhibition by these statins tended to correlate with their lipophilicity (logD(7.0) value). nih.gov For instance, pravastatin (B1207561) (acid form), which has a lower lipophilicity, did not inhibit CYP3A4 activity towards this compound in vitro. iiab.mewikipedia.orgnih.gov
In vitro studies using human liver microsomes demonstrated that the lactone forms of HMG-CoA reductase inhibitors inhibited this compound metabolism more strongly than their corresponding acid forms. nih.gov
Data on the in vitro inhibition of this compound metabolism by various HMG-CoA reductase inhibitors in human liver microsomes:
| HMG-CoA Reductase Inhibitor | Form | Inhibition of this compound Metabolism (In Vitro) |
| Simvastatin | Lactone | Inhibitory Effect Observed |
| Simvastatin Acid | Acid | Inhibitory Effect Observed |
| Lovastatin | Lactone | Inhibitory Effect Observed |
| Fluvastatin | Acid | Inhibitory Effect Observed |
| Atorvastatin | Acid | Inhibitory Effect Observed |
| Cerivastatin | Acid | Inhibitory Effect Observed |
| Pravastatin | Acid | No Inhibition Observed |
*Based on in vitro studies using human liver microsomes. iiab.mewikipedia.orgnih.gov
Other potent CYP3A4 inhibitors, such as ketoconazole, erythromycin, and certain antidepressants, can also increase this compound levels in the bloodstream, potentially leading to increased effects or toxicity. patsnap.com Conversely, drugs that induce CYP3A4, like rifampicin (B610482) and certain anticonvulsants, may reduce this compound's efficacy by increasing its metabolism. patsnap.com
Clinical Implications for Concomitant Medication Use
The pharmacokinetic interactions, particularly the inhibition of CYP3A4-mediated metabolism by co-administered drugs, have significant clinical implications for patients taking this compound. When this compound is combined with CYP3A4 inhibitors, the reduced metabolism can lead to increased plasma concentrations of this compound and its active metabolites. patsnap.comsmolecule.com This elevation in systemic exposure may enhance the therapeutic effects of this compound but also increases the risk of dose-related adverse effects.
Concomitant use of this compound with other central nervous system (CNS) depressants, such as other benzodiazepines, opioids, and certain antihistamines, can result in additive CNS depressant effects. patsnap.comdrugs.com This can increase the risk of profound sedation, respiratory depression, and impaired psychomotor performance. patsnap.comdrugs.comfda.gov
Given that this compound is metabolized by CYP3A4, co-administration with inhibitors of this enzyme necessitates careful consideration. iiab.mewikipedia.orgsmolecule.com While specific clinical studies detailing the in vivo interaction between this compound and HMG-CoA reductase inhibitors in humans were not extensively found, the in vitro data strongly suggest a potential for interaction. iiab.mewikipedia.orgnih.gov Clinicians should be aware of this potential when prescribing this compound to patients already receiving statins that are known CYP3A4 inhibitors (e.g., simvastatin, lovastatin, atorvastatin). iiab.mewikipedia.orgdrugbank.com Pravastatin, which showed no inhibition of this compound metabolism in vitro, may represent a potentially safer option among statins in this regard. iiab.mewikipedia.orgnih.gov
In patients receiving concomitant medications that inhibit CYP3A4, a thorough review of all medications is essential to identify potential interactions. patsnap.comdrugs.com Monitoring for enhanced effects of this compound is prudent. Patients should be advised to inform their healthcare providers about all medications, including over-the-counter drugs and herbal supplements, to ensure safe and effective use of this compound and avoid harmful interactions. patsnap.com
Future Directions and Unmet Research Needs for Mexazolam
Need for Contemporary and Larger-Scale Comparative Clinical Trials to Refine Efficacy and Safety Profile
Existing clinical evidence, while indicating mexazolam's effectiveness in managing anxiety and its generally good tolerability with a low incidence of drowsiness and sedation, is often based on earlier or smaller studies. nih.govresearchgate.netnih.govsemanticscholar.orgdrugbank.comresearchgate.net There is a clear need for larger, well-controlled, contemporary clinical trials. These trials should directly compare this compound's efficacy and safety profile against a wider range of current standard-of-care anxiolytics, including both benzodiazepines and non-benzodiazepine treatments. nih.govresearchgate.netnih.govsemanticscholar.orgdrugbank.com Such studies would provide more definitive data on its comparative effectiveness and help refine its position in anxiety treatment algorithms. Furthermore, larger trials would allow for a more comprehensive assessment of its safety profile across diverse patient populations and over longer treatment durations, addressing potential concerns that may not be apparent in smaller studies. nih.govresearchgate.netnih.govsemanticscholar.orgdrugbank.com While some studies have compared this compound to specific benzodiazepines like bromazepam, oxazolam, and alprazolam, showing it to be at least as effective or more effective with potentially better tolerability regarding psychomotor performance, more extensive comparisons are warranted. nih.govresearchgate.netnih.govsemanticscholar.orgdrugbank.comresearchgate.netmedscape.com
Advanced Neurobiological Investigations, including In Vivo Receptor Subtype Specificity
The mechanism of action of this compound, like other benzodiazepines, involves enhancing the effect of gamma-aminobutyric acid (GABA) at the GABA-A receptor. ontosight.ainih.govpatsnap.compatsnap.com However, the GABA-A receptor is a diverse complex with various subunit compositions, and the specific binding profile of a benzodiazepine (B76468) to these subtypes can influence its clinical effects, including anxiolytic efficacy, sedation, and potential for dependence. researchgate.netnih.govfrontiersin.orgfrontiersin.org While in vitro studies and some preclinical evidence suggest that this compound, or its main active metabolite chlornordiazepam, may exhibit a degree of selectivity for certain GABA-A receptor subtypes (e.g., potentiating activity at α2 and/or α3 containing receptors associated with anxiety with less effect on α1 subtypes linked to sedation), more advanced in vivo neurobiological investigations are needed. researchgate.netnih.gov Research utilizing techniques such as in vivo receptor occupancy studies and functional imaging could provide a more precise understanding of how this compound interacts with specific receptor subtypes in the living brain. frontiersin.org This could help to fully elucidate the neurobiological basis for its observed clinical profile, including its reported lower incidence of psychomotor impairment compared to some other benzodiazepines. researchgate.netresearchgate.netresearchgate.netnih.govmedscape.commedscape.com Understanding this subtype specificity could also inform the development of more targeted anxiolytic therapies in the future. researchgate.netnih.govfrontiersin.org
Exploration of Novel Delivery Systems for Optimized Pharmacokinetics (e.g., Transdermal Administration)
The primary route of administration for this compound is oral. iiab.mewikidoc.org Oral administration can lead to transiently high blood levels, which may contribute to certain adverse effects like drowsiness and ataxia. nih.govresearchgate.net Exploring novel delivery systems could offer advantages in terms of optimized pharmacokinetics, potentially leading to more stable blood concentrations and a reduction in peak-related side effects. Transdermal administration, for instance, has been investigated as a potential route for this compound delivery. nih.govresearchgate.netcelanese.comnih.gov Studies have explored the feasibility of incorporating this compound into transdermal patches using materials like ethylene-vinyl acetate (B1210297) (EVA) matrices. nih.govresearchgate.netcelanese.com Research in this area has focused on optimizing drug solubility and release from the matrix, as well as utilizing penetration enhancers to improve permeation through the skin. nih.govresearchgate.netcelanese.com Further research is needed to develop and evaluate novel delivery systems for this compound, including comprehensive pharmacokinetic and pharmacodynamic studies to compare these systems to oral administration and assess their clinical utility, patient acceptability, and long-term viability. nih.govresearchgate.net
Q & A
Basic: What are the key pharmacological properties of Mexazolam, and how do they inform preclinical study design?
This compound, a benzodiazepine derivative, exhibits anxiolytic effects through GABAA receptor modulation. Its molecular formula (C18H16Cl2N2O2) and structure (10-chloro-11b-(2-chlorophenyl)-2,3,7,11b-tetrahydro-3-methyl-1,4-benzodiazepino[3,2-d]oxazole-6(5H)-one) suggest lipophilicity, influencing bioavailability and blood-brain barrier penetration . Preclinical studies should prioritize dose-response assays in animal models (e.g., elevated plus maze for anxiety) while controlling for species-specific metabolism. Standardize purity verification via HPLC and NMR, as per guidelines for compound characterization .
Basic: How should researchers conduct a systematic review of this compound’s efficacy in anxiety disorders?
Use the PICOT framework (Population: adults with generalized anxiety; Intervention: this compound; Comparison: placebo/active controls; Outcome: Hamilton Anxiety Rating Scale reduction; Time: 4–8 weeks) to structure search queries across PubMed, EMBASE, and Cochrane Library . Apply PRISMA guidelines to screen studies, assess bias via ROB-2 tool, and synthesize data using random-effects meta-analysis. Address heterogeneity by stratifying results by dosage (e.g., 0.5–1.5 mg/day) and study design (RCTs vs. observational) .
Advanced: What methodological challenges arise when comparing this compound’s efficacy to herbal alternatives (e.g., Passiflora), and how can they be resolved?
Contradictory outcomes, such as non-significant differences in efficacy between this compound and Passiflora in some trials , may stem from variability in herbal extract standardization. To resolve this:
- Standardize comparators : Use quantified Passiflora extracts (e.g., ≥2% vitexin) and match dosing regimens.
- Control confounders : Adjust for baseline anxiety severity and comorbid conditions using multivariate regression.
- Triangulate data : Combine quantitative scales (HAMA) with qualitative patient-reported outcomes to capture nuanced effects .
Advanced: How can researchers optimize experimental designs to address conflicting data on this compound’s long-term safety?
Conflicting reports on tolerance and dependence risk require:
- Longitudinal cohort studies : Track patients for ≥12 months, assessing withdrawal symptoms (e.g., CIWA-Ar scale) and cognitive decline (MoCA test).
- Mechanistic studies : Use electrophysiology (patch-clamp) to evaluate GABAA receptor desensitization patterns under chronic this compound exposure.
- Data reconciliation : Apply meta-regression to identify moderators (e.g., age, comorbidities) in existing literature .
Basic: What ethical considerations are critical in clinical trials involving this compound?
- Informed consent : Disclose risks of dependence and withdrawal, particularly in vulnerable populations (e.g., elderly).
- Data integrity : Use blinded assessors and electronic data capture (EDC) systems to minimize bias.
- Triangulation : Validate self-reported adherence via plasma this compound metabolite assays .
Advanced: How can multi-omics approaches enhance understanding of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) variability?
- Genomics : Screen for CYP3A4/5 polymorphisms affecting this compound metabolism using whole-exome sequencing.
- Proteomics : Quantify GABAA subunit expression in patient-derived neuronal cultures via mass spectrometry.
- Integrate data : Apply machine learning (e.g., random forest) to predict interindividual PK-PD variability .
Basic: What are the best practices for synthesizing and characterizing novel this compound analogs in vitro?
- Synthetic protocols : Follow IUPAC guidelines for benzodiazepine derivatization, detailing reaction conditions (e.g., solvent, temperature) and purification steps (column chromatography).
- Characterization : Report NMR (¹H/¹³C), HRMS, and X-ray crystallography data for structural confirmation. Include purity (>95% by HPLC) and solubility (LogP) profiles .
Advanced: How can researchers resolve contradictions in this compound’s receptor binding affinity data across studies?
Discrepancies may arise from assay conditions (e.g., radioligand choice, temperature). Standardize methods by:
- Assay validation : Use [³H]flunitrazepam binding in cortical membranes with/without GABA (EC50 comparison).
- Cross-lab replication : Share protocols via platforms like Protocols.io to ensure reproducibility.
- Meta-analysis : Pool Ki values from published studies, adjusting for methodological variables .
Basic: What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
- Non-linear regression : Fit sigmoidal Emax models to calculate EC50 and Hill coefficients.
- ANOVA with post-hoc tests : Compare efficacy across doses (e.g., 0.5 mg vs. 1.0 mg) in RCTs.
- Survival analysis : For time-to-event outcomes (e.g., relapse), use Kaplan-Meier curves and Cox proportional hazards models .
Advanced: How can translational research bridge gaps between preclinical and clinical findings for this compound?
- Reverse translation : Identify clinical outliers (e.g., non-responders) and model their profiles in transgenic mice (e.g., CRISPR-edited GABAA subunits).
- Biomarker integration : Corrogate PET imaging (GABAA occupancy) with plasma this compound levels to validate target engagement.
- Adaptive trials : Use Bayesian designs to adjust dosing based on interim PK-PD data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
